molecular formula C23H20N4O3 B3746991 3-methoxybenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate

3-methoxybenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate

Cat. No. B3746991
M. Wt: 400.4 g/mol
InChI Key: UYLLOAWGYRHOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methoxybenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate” is a complex organic molecule that contains a benzyl group, a methoxy group, and a tetrazole group . Benzyl groups are common in organic chemistry and are known for their reactivity . The methoxy group is an ether group that can participate in a variety of reactions. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic benzyl groups and the tetrazole group. These groups could potentially engage in pi stacking interactions or hydrogen bonding, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl and tetrazole groups. For example, benzyl groups can be oxidized to benzoic acid under certain conditions . Tetrazoles can act as bioisosteres of carboxylic acids, meaning they can mimic the properties of these acids in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzyl and methoxy groups could potentially increase its lipophilicity, which could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, it might interact with biological targets through the tetrazole group, which can mimic the properties of carboxylic acids .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. For example, tetrazoles are of interest in medicinal chemistry due to their ability to mimic carboxylic acids .

properties

IUPAC Name

(3-methoxyphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-21-9-5-8-18(14-21)16-30-23(28)20-12-10-19(11-13-20)22-24-26-27(25-22)15-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLLOAWGYRHOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxybenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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